3-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzonitrile
Description
3-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzonitrile is a heterocyclic compound featuring a benzonitrile core linked to a pyrrolidine ring via a carbonyl group, with a 1,2,5-thiadiazole moiety attached through an ether bond.
Properties
IUPAC Name |
3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c15-7-10-2-1-3-11(6-10)14(19)18-5-4-12(9-18)20-13-8-16-21-17-13/h1-3,6,8,12H,4-5,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXCEDIHHJKETF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)C3=CC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzonitrile typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which can be synthesized by reacting phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The pyrrolidine ring is then introduced through a cyclization reaction, and the benzonitrile group is added via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial or antifungal agent.
Industry: Utilized in the development of new materials with specific electronic or magnetic properties.
Mechanism of Action
The mechanism of action of 3-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to specific receptors or proteins. The exact pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Analysis of Heterocyclic Carbonitriles
| Property | 11b (C₂₂H₁₇N₃O₃S) | 12 (C₁₇H₁₀N₄O₃) | Patent Compound (Example) |
|---|---|---|---|
| Yield | 68% | 57% | N/A |
| Melting Point | 213–215°C | 268–269°C | N/A |
| CN IR Peak | 2,209 cm⁻¹ | 2,220 cm⁻¹ | ~2,200–2,250 cm⁻¹* |
| Notable Groups | 4-Cyanobenzylidene | Quinazoline-fused | Phenoxazine/carbazole |
Discussion of Structural-Property Relationships
- Electron-Withdrawing Effects: Thiadiazole in the target compound likely enhances electrophilicity compared to 11b’s cyanobenzylidene or patent compounds’ donor groups.
- Flexibility vs. Rigidity : Pyrrolidine in the target may improve solubility over rigid fused-ring systems like 12.
- Synthetic Complexity : Multi-step syntheses (e.g., compound 12’s 12-hour reflux) highlight challenges in scaling heterocyclic carbonitriles.
Biological Activity
3-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiadiazole Moiety : The thiadiazole ring is synthesized from thiosemicarbazide and an acid chloride in the presence of a base.
- Pyrrolidine Ring Attachment : A cyclization reaction introduces the pyrrolidine ring via an amino alcohol or amino acid derivative.
- Coupling with Benzonitrile : The final step involves a nucleophilic substitution reaction to couple the thiadiazole-pyrrolidine intermediate with benzonitrile.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. In one study, certain derivatives demonstrated minimum inhibitory concentration (MIC) values lower than 100 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Thiadiazole derivatives have also been investigated for their anticancer potential. Studies have highlighted their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . The compound's structure allows it to interact with cellular targets effectively.
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, and compounds featuring the thiadiazole group have been reported to exhibit anti-inflammatory activities. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thus reducing inflammation .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The thiadiazole moiety has been shown to inhibit enzymes that play crucial roles in various biological pathways.
- Receptor Modulation : The compound may interact with receptors involved in signaling pathways related to inflammation and cancer progression.
Study 1: Antibacterial Activity Assessment
A recent study evaluated the antibacterial properties of various thiadiazole derivatives against Pseudomonas aeruginosa and Enterococcus faecalis. Among the tested compounds, some exhibited promising antibacterial activity with MIC values significantly lower than those of standard antibiotics .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 8e | 50 | S. aureus |
| 8f | 75 | E. coli |
| 8j | 40 | P. aeruginosa |
Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that certain derivatives could reduce cell viability significantly. For example, compound X was found to induce apoptosis in breast cancer cells with an IC50 value of 25 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound X | MCF-7 | 25 |
| Compound Y | HeLa | 30 |
Q & A
Q. Basic
- Spectroscopy :
- IR : Identifies functional groups (e.g., nitrile stretching at ~2219 cm⁻¹, carbonyl at ~1719 cm⁻¹) .
- NMR : Assigns proton environments (e.g., pyrrolidine protons at δ 2.24–3.34 ppm, aromatic protons at δ 6.56–8.01 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 386–403 for related analogs) .
- Elemental Analysis : Validates purity via C, H, N percentages (e.g., C 64.44%, H 4.16%, N 11.56%) .
How can reaction conditions be optimized to improve yield and purity?
Advanced
Key variables include:
- Solvent Selection : Polar aprotic solvents (dimethylformamide) enhance reaction efficiency compared to acetic acid systems .
- Catalysts : Bases like triethylamine or sodium acetate minimize side reactions during coupling steps .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 1–2 h) while maintaining yields >60% .
- Temperature Control : Reflux conditions (80–100°C) balance reactivity and decomposition risks .
How should researchers reconcile contradictions in reported synthetic yields (e.g., 57% vs. 68%)?
Advanced
Discrepancies arise from:
- Reaction Time : Prolonged reflux (12 h vs. 2 h) may degrade intermediates, lowering yields .
- Solvent Ratios : Higher acetic anhydride content (10/20 mL) improves cyclocondensation efficiency .
- Purification Methods : Chromatography yields purer products than recrystallization but may reduce recovery .
Recommendation : Systematically vary solvents, catalysts, and times while tracking intermediates via TLC or HPLC.
What role does the thiadiazole moiety play in the compound's potential bioactivity?
Q. Advanced
- Electron-Withdrawing Effects : The 1,2,5-thiadiazole group enhances electrophilicity, influencing binding to biological targets (e.g., enzymes) .
- Structural Rigidity : The heterocycle stabilizes the pyrrolidine-carbonyl conformation, critical for receptor interactions .
- SAR Insights : Modifying thiadiazole substituents (e.g., methyl vs. cyano groups) alters activity; IC50 values should be quantified via enzyme assays .
What purification methods are most effective for isolating the final product?
Q. Basic
- Recrystallization : Ethanol or DMF/water mixtures yield crystalline products (purity >95%) .
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients resolves polar byproducts .
- Analytical Validation : Combine TLC (Rf comparison) and HPLC (retention time) to confirm purity .
How can structure-activity relationship (SAR) studies be designed for this compound?
Q. Advanced
- Core Modifications : Replace the benzonitrile group with pyridine (as in ) to assess binding affinity changes .
- Side Chain Variation : Introduce substituents (e.g., fluoro, methyl) on the pyrrolidine ring and compare IC50 values .
- Biological Assays : Use kinase inhibition or receptor-binding assays to quantify activity shifts post-modification .
What factors influence the compound's stability during storage and experimentation?
Q. Advanced
- Thermal Stability : Decomposes above 200°C; store at 4°C in inert atmospheres .
- pH Sensitivity : Hydrolyzes in acidic/basic conditions; maintain neutral buffers during biological testing .
- Light Sensitivity : Protect from UV exposure to prevent nitrile or thiadiazole degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
